



4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties

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Compound of Interest

Compound Name:

4-Amino-N-(3,5dichlorophenyl)benzamide

Cat. No.:

B1319642

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Technical Guide: 4-Amino-N-(3,5-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzamide core with an amino group and a dichlorinated phenyl ring, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known chemical properties, a plausible experimental protocol for its synthesis, and a discussion of the potential, yet currently undocumented, biological significance based on structurally related compounds.

Chemical Properties

Currently, detailed experimental data for **4-Amino-N-(3,5-dichlorophenyl)benzamide** is limited in publicly accessible literature. The following table summarizes the core chemical identifiers.



Property	Value	Source
IUPAC Name	4-amino-N-(3,5- dichlorophenyl)benzamide	N/A
Molecular Formula	C13H10Cl2N2O	[1]
Molecular Weight	281.14 g/mol	[1]
CAS Number	Not Found	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-Amino-N-(3,5-dichlorophenyl)benzamide** is not readily available in the surveyed literature. However, a general and plausible synthetic route can be proposed based on established methods for benzamide synthesis. This typically involves two key steps: the acylation of an aniline with a benzoyl chloride, followed by the reduction of a nitro group to an amine.

Proposed Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzamide

A likely synthetic strategy to avoid self-reaction of an aminobenzoyl chloride is to start with 4-nitrobenzoyl chloride and 3,5-dichloroaniline. The resulting nitro-intermediate is then reduced to the final amino compound.

Step 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzamide

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

Foundational & Exploratory





- Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
- Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture at room temperature.[2][3] The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.[4]
- After the addition is complete, stir the reaction mixture at room temperature for several hours
 or until the reaction is complete, which can be monitored by thin-layer chromatography
 (TLC).[2]
- Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride and acidic byproducts.
- The organic layer is then washed with brine, dried over an anhydrous salt like MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

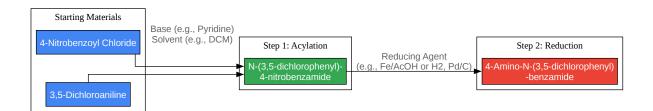
Step 2: Reduction of N-(3,5-dichlorophenyl)-4-nitrobenzamide to **4-Amino-N-(3,5-dichlorophenyl)**benzamide

- The purified N-(3,5-dichlorophenyl)-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- A reducing agent is added to the solution. Common methods include the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a metal/acid combination like iron powder in acetic acid.[5]
- If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC).
- If using a metal/acid system, the mixture is typically heated to reflux for several hours.



- After the reduction is complete, the reaction mixture is filtered to remove the catalyst or any insoluble reagents.
- The solvent is removed under reduced pressure, and the resulting residue is worked up, which may involve neutralization with a base and extraction with an organic solvent.
- The crude **4-Amino-N-(3,5-dichlorophenyl)benzamide** can then be purified by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of **4-Amino-N-(3,5-dichlorophenyl)benzamide**.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **4-Amino-N-(3,5-dichlorophenyl)benzamide**.

However, the benzamide scaffold is a common feature in many biologically active compounds. For context, some structurally related molecules exhibit interesting pharmacological properties:

 Substituted Benzamides: Many benzamide derivatives are known to possess a wide range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. These



activities are often mediated through interactions with dopamine or serotonin receptors.

Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring can influence a
molecule's lipophilicity and its ability to interact with biological targets. For instance, N-(3,5dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide has been investigated as a
phosphodiesterase IV (PDE IV) inhibitor.[5]

It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to **4-Amino-N-(3,5-dichlorophenyl)benzamide**. The specific substitution pattern and the presence of the amino group will significantly impact its physicochemical properties and its potential interactions with biological systems. Further research is required to elucidate any biological effects and the mechanism of action of this particular compound.

Conclusion

4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical entity with a defined molecular structure but limited publicly available experimental data. This guide provides its core chemical identifiers and a plausible, general synthetic protocol. The absence of information on its biological activity presents an opportunity for future investigation, particularly given the known pharmacological relevance of the benzamide scaffold and dichlorophenyl substituents in other molecules. Researchers interested in this compound should undertake a thorough characterization of its properties and explore its potential applications in medicinal chemistry and materials science.

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